molecular formula C7H17N2O2+ B1243994 L-Carnitinamide

L-Carnitinamide

Cat. No.: B1243994
M. Wt: 161.22 g/mol
InChI Key: KWIXGIMKELMNGH-ZCFIWIBFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

L-Carnitinamide is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. This compound is known for its involvement in the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. This compound is of significant interest in various fields, including biochemistry, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Carnitinamide can be synthesized through several methods. One common approach involves the reaction of L-carnitine with an amide-forming reagent. For instance, L-carnitine can be reacted with ammonia or an amine under specific conditions to form this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically modified strains of bacteria such as Escherichia coli and Proteus sp. has been employed to produce L-carnitine, which can then be converted to this compound. These processes are optimized for large-scale production, focusing on factors such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions

L-Carnitinamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is its hydrolysis to form L-carnitine and ammonia, catalyzed by the enzyme carnitinamidase .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by carnitinamidase, typically in an aqueous medium.

    Oxidation: Can be oxidized under specific conditions to form different derivatives.

    Substitution: Reacts with various reagents to form substituted derivatives, depending on the desired application.

Major Products

The primary product of this compound hydrolysis is L-carnitine, which is a crucial compound in fatty acid metabolism .

Scientific Research Applications

L-Carnitinamide has a wide range of applications in scientific research:

Mechanism of Action

L-Carnitinamide exerts its effects primarily through its conversion to L-carnitine, which facilitates the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, leading to the production of energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Carnitinamide is unique due to its specific amide structure, which allows it to undergo distinct chemical reactions compared to its parent compound, L-carnitine. This structural difference also influences its solubility, stability, and bioavailability, making it suitable for various specialized applications.

Properties

Molecular Formula

C7H17N2O2+

Molecular Weight

161.22 g/mol

IUPAC Name

[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium

InChI

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m1/s1

InChI Key

KWIXGIMKELMNGH-ZCFIWIBFSA-O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)N)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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